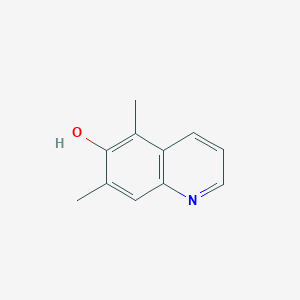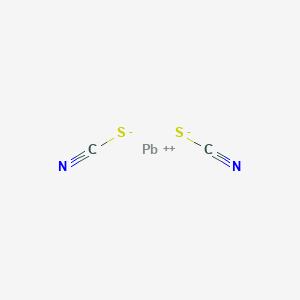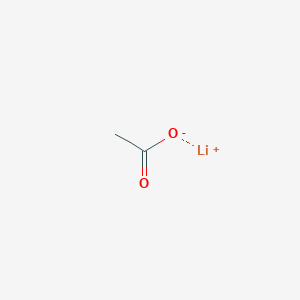
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline, also known as YG-6, is a hexapeptide that has been extensively researched for its potential therapeutic applications. This peptide is composed of six amino acids, namely tyrosine, glycine, proline, leucine, phenylalanine, and proline, arranged in a specific sequence.
Wissenschaftliche Forschungsanwendungen
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to reduce blood pressure and improve endothelial function. In neurodegenerative disorder research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to protect neurons from oxidative stress and prevent cognitive decline.
Wirkmechanismus
The mechanism of action of Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline is not fully understood, but it is believed to act through multiple pathways. Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to activate the PI3K/AKT pathway, which is involved in cell survival and proliferation. Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline also activates the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can increase cell viability, reduce cell apoptosis, and inhibit cell proliferation. In vivo studies have shown that Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can reduce blood pressure, improve endothelial function, and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has several advantages for lab experiments. It is stable, easy to synthesize, and has low toxicity. However, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has some limitations, such as its high cost and limited solubility in water. Additionally, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
For Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline research include studying its potential therapeutic applications in other fields and optimizing its synthesis method.
Synthesemethoden
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. Both methods have been used successfully to synthesize Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline, with SPPS being the preferred method due to its higher yield and purity.
Eigenschaften
CAS-Nummer |
137372-36-2 |
|---|---|
Produktname |
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline |
Molekularformel |
C36H48N6O8 |
Molekulargewicht |
692.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H48N6O8/c1-22(2)18-27(33(46)40-28(20-23-8-4-3-5-9-23)35(48)42-17-7-11-30(42)36(49)50)39-34(47)29-10-6-16-41(29)31(44)21-38-32(45)26(37)19-24-12-14-25(43)15-13-24/h3-5,8-9,12-15,22,26-30,43H,6-7,10-11,16-21,37H2,1-2H3,(H,38,45)(H,39,47)(H,40,46)(H,49,50)/t26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
GWXOEHPRWMAKPT-IIZANFQQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Andere CAS-Nummern |
137372-36-2 |
Sequenz |
YGPLFP |
Synonyme |
TGPLPP Tyr-Gly-Pro-Leu-Phe-Pro tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



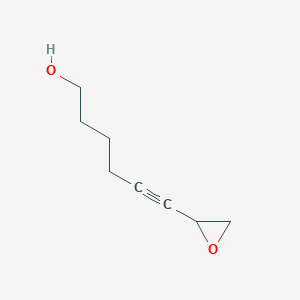
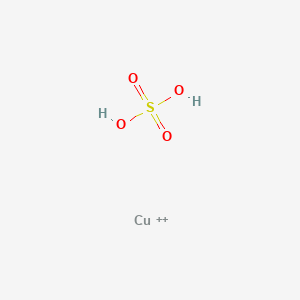
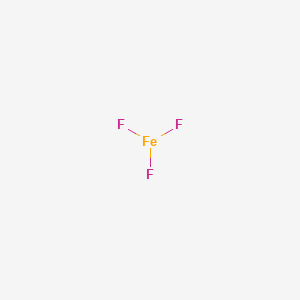
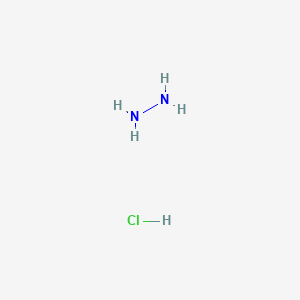
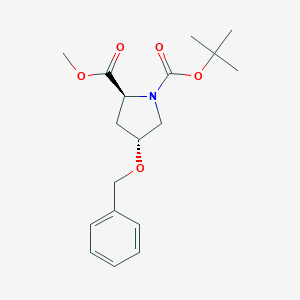
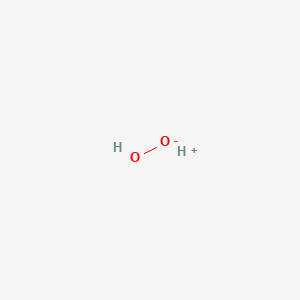
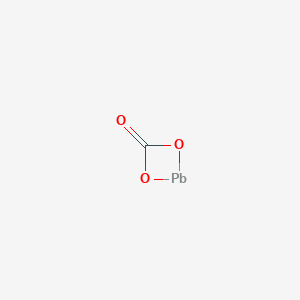
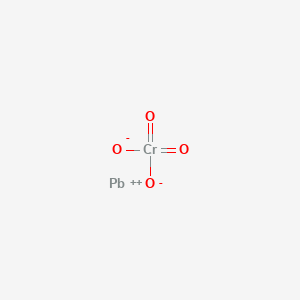
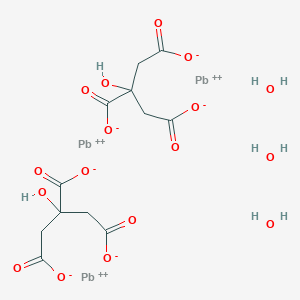
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)
